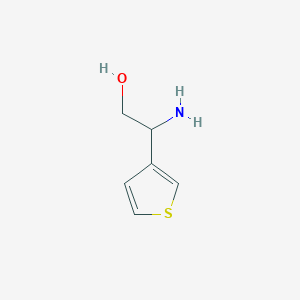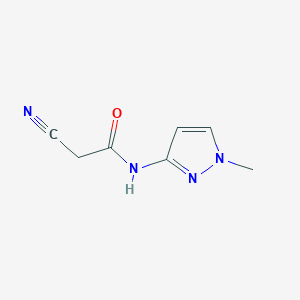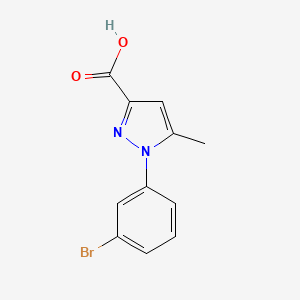
2-Amino-2-(thiophen-3-yl)ethan-1-ol
Overview
Description
2-Amino-2-(thiophen-3-yl)ethan-1-ol is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom within the ring structure. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the ethan-1-ol backbone, with a thiophen-3-yl substituent.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 2-(thiophen-3-yl)ethan-1-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: Another method is the hydroxylation of 2-amino-2-(thiophen-3-yl)ethan-1-one using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 2-amino-2-(thiophen-3-yl)ethanone.
Reduction: Reduction reactions can reduce the amino group to an amine, resulting in 2-(thiophen-3-yl)ethan-1-ol.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: 2-amino-2-(thiophen-3-yl)ethanone.
Reduction: 2-(thiophen-3-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-2-(thiophen-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives, which are used in organic synthesis and material science.
Biology: Thiophene derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Some thiophene derivatives are investigated for their potential therapeutic effects, such as in the treatment of diabetes and cardiovascular diseases.
Industry: Thiophene compounds are used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
2-Amino-2-(thiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-(Thiophen-3-yl)ethanol: Lacks the amino group present in 2-Amino-2-(thiophen-3-yl)ethan-1-ol.
2-Amino-2-(thiophen-3-yl)ethanone: Oxidized form of this compound.
This compound's multifaceted nature makes it a valuable asset in various fields of research and industry. Its unique structure and reactivity profile open up numerous possibilities for innovation and development.
Properties
IUPAC Name |
2-amino-2-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSCUVKCZTFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amino}ethan-1-ol](/img/structure/B1530198.png)







![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
